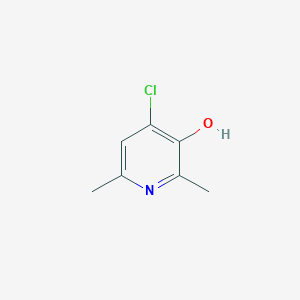

4-Chloro-2,6-dimethylpyridin-3-ol

Description

Properties

IUPAC Name |

4-chloro-2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXYCUYAVXZWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2,6-dimethylpyridin-3-ol is an organic compound belonging to the pyridine family, characterized by a chlorine atom and a hydroxyl group attached to a pyridine ring. Its molecular formula is C₇H₈ClN₁O and it has a molecular weight of approximately 145.6 g/mol. This compound has garnered attention for its notable biological activities, particularly in antimicrobial and agricultural applications.

Chemical Structure and Properties

The unique structure of this compound, with methyl groups at the 2 and 6 positions and functional groups at the 3 position, imparts distinctive chemical properties. This configuration influences its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈ClN₁O |

| Molecular Weight | 145.6 g/mol |

| Structural Features | Chlorine at position 4, hydroxyl at position 3, methyl groups at positions 2 and 6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for development as an antimicrobial agent. The compound's mechanism of action often involves interference with metabolic pathways or cellular processes in target organisms, leading to growth inhibition or cell death.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various pyridine derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antibacterial agent.

Agricultural Applications

Due to its biological activity, this compound has been investigated for agricultural applications, particularly as a pesticide. The compound disrupts pest physiology through its action on metabolic pathways, which can lead to pest mortality. This makes it a valuable candidate for developing new agrochemicals aimed at pest control.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic processes. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or pest metabolism.

- Cellular Disruption : It can disrupt cellular integrity by affecting membrane permeability or interfering with nucleic acid synthesis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties that influence their biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Dimethylpyridin-3-ol | Hydroxyl group at position 3 | Strong antimicrobial properties |

| 4-Chloro-2-methylpyridin-3-ol | Chlorine at position 4 and methyl at 2 | Less stable than the target compound |

| 3-Amino-4-chloropyridin-2-ol | Amino group at position 3 | Potentially more polar and water-soluble |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2,6-dimethylpyridin-3-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been linked to the development of proton pump inhibitors (PPIs), which are crucial for treating gastric acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound's mechanism of action primarily involves inhibition of the H+/K+ ATPase enzyme in the gastric lining, leading to reduced acid production.

Case Study: Proton Pump Inhibitors

- Research Findings : Studies indicate that compounds derived from this compound exhibit significant efficacy in reducing gastric acid secretion.

- Clinical Relevance : These findings support the compound's potential in drug development for gastrointestinal disorders.

Agricultural Applications

The compound has shown promise as an agricultural pesticide due to its ability to disrupt pest physiology. Research indicates that it can interfere with metabolic pathways in target organisms, making it effective against various agricultural pests.

Case Study: Pesticidal Efficacy

- Research Findings : Field studies have documented the effectiveness of formulations containing this compound against common pests.

- Impact on Crop Yield : The application of this compound has been associated with improved crop health and yield.

Biochemical Research

This compound is utilized in enzyme inhibition studies, helping researchers understand enzyme mechanisms and interactions within biological pathways. It has been investigated for its potential as an antimicrobial agent, demonstrating activity against various bacterial strains.

Case Study: Enzyme Inhibition Studies

- Research Findings : The compound has shown significant inhibitory activity against enzymes such as tyrosinase, which is involved in melanin production.

- Potential Applications : This property suggests its utility in developing treatments for hyperpigmentation disorders.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for PPIs | Effective in reducing gastric acid secretion |

| Agriculture | Pesticide formulation | Improved crop yield against pests |

| Biochemical Research | Enzyme inhibition | Significant activity against tyrosinase |

Preparation Methods

Synthetic Pathway and Reaction Mechanism

The target compound can be synthesized through a two-step process:

-

Formation of 3-hydroxy-2,6-dimethylpyridin-4-one : Cyclization of methyl acetoacetate with acetamidine hydrochloride in the presence of potassium hydroxide yields a hydroxylated pyridine derivative.

-

Chlorination with POCl₃ : Treating the pyridinone intermediate with POCl₃ and triethylamine replaces the 4-keto oxygen with chlorine. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on POCl₃, forming a phosphorylated intermediate that collapses to release chloride.

Reaction Conditions :

Optimization and Challenges

-

Regioselectivity : The methyl groups at positions 2 and 6 electronically deactivate the pyridine ring, directing chlorination to the 4-position.

-

Byproduct Mitigation : Excess POCl₃ ensures complete conversion, while triethylamine neutralizes HCl, preventing acid-mediated decomposition.

-

Purification : Ethyl acetate extraction followed by silica gel chromatography isolates the product.

Direct Electrophilic Chlorination of Pre-Functionalized Pyridines

Electrophilic chlorination offers an alternative route, though it requires careful control of directing groups to achieve positional specificity.

Substrate Design and Reaction Parameters

Starting with 2,6-dimethylpyridin-3-ol, chlorination at position 4 is facilitated by the hydroxyl group’s ortho/para-directing effects. However, the inherent deactivation of the pyridine ring necessitates harsh conditions:

-

Chlorinating Agent : Cl₂ gas or sulfuryl chloride (SO₂Cl₂)

-

Solvent : Dichloromethane or acetic acid

-

Temperature : 50–80°C

-

Catalyst : Lewis acids (e.g., FeCl₃) enhance electrophilicity.

Example Protocol :

-

Dissolve 2,6-dimethylpyridin-3-ol in acetic acid.

-

Introduce Cl₂ gas under controlled flow for 6–8 hours.

-

Quench with ice water and extract with ethyl acetate.

Yield : ~40–50% (estimated from similar pyridine chlorinations).

Limitations

-

Competitive Side Reactions : Over-chlorination at positions 5 or para to the hydroxyl group is common.

-

Functional Group Tolerance : The hydroxyl group may oxidize under strong chlorinating conditions, necessitating protective strategies (e.g., silylation).

Multi-Step Synthesis via Ring Construction

Building the pyridine ring with pre-installed substituents avoids regioselectivity challenges. The Hantzsch pyridine synthesis, modified for asymmetric substitution, is a candidate.

Modified Hantzsch Approach

-

Condensation : React ethyl acetoacetate (2 equivalents) with ammonium acetate and a chlorinated aldehyde (e.g., 4-chlorobenzaldehyde) to form a 1,4-dihydropyridine.

-

Oxidation : Treat with HNO₃ or KMnO₄ to aromatize the ring.

-

Hydroxylation : Introduce the 3-hydroxyl group via directed ortho-metalation (e.g., using LDA) followed by quenching with an oxygen electrophile.

Critical Parameters :

-

Oxidation Efficiency : Aromatic rings with electron-withdrawing groups (e.g., Cl) require stronger oxidants.

-

Hydroxylation Specificity : Methyl groups at 2 and 6 hinder metalation at undesired positions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| POCl₃ Chlorination | High regioselectivity; scalable | Requires toxic POCl₃; multi-step synthesis | 60–70% |

| Electrophilic Chlorination | Single-step; minimal purification | Low yield; side reactions | 40–50% |

| Ring Construction | Avoids regioselectivity issues | Complex route; low overall yield | 30–40% |

Industrial and Environmental Considerations

-

Catalyst Recycling : Pd/C catalysts, as used in hydrogenation-dechlorination reactions, are reusable for up to four cycles, reducing costs.

-

Waste Management : POCl₃ reactions generate phosphoric acid waste, necessitating neutralization protocols.

-

Green Chemistry : Solvent-free chlorination or use of ionic liquids could mitigate environmental impact but remain underdeveloped for this compound.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2,6-dimethylpyridin-3-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of pyridine derivatives often involves halogenation and hydroxylation steps. For this compound, a plausible route could start with 2,6-dimethylpyridin-3-ol, followed by selective chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide. Optimization may involve varying solvents (e.g., DMF for polar aprotic conditions), catalysts (e.g., Lewis acids), and temperature gradients to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization should be validated using TLC and NMR to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?

Methodological Answer:

- ¹H/¹³C NMR : Analyze chemical shifts for the hydroxyl group (downfield ~10–12 ppm in DMSO-d₆) and chlorine/methyl substituents (e.g., methyl groups at ~2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- FT-IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Substituent effects (e.g., electron-withdrawing Cl, electron-donating CH₃) must be considered when interpreting spectral deviations from parent pyridine systems .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: Computational methods like Density Functional Theory (DFT) can model the compound’s electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict reactive sites. For example, the chlorine atom may act as a directing group in Suzuki-Miyaura couplings, while steric hindrance from methyl groups could slow arylboronic acid coordination. Experimental validation via controlled reactions (e.g., Pd-catalyzed couplings under inert atmospheres) paired with DFT calculations (software: Gaussian, ORCA) can establish structure-reactivity relationships .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different studies?

Methodological Answer: Discrepancies may arise from polymorphic forms, impurities, or solvent polarity effects. Systematic approaches include:

- Replication Studies : Repeat solubility tests (e.g., shake-flask method) in standardized solvents (water, DMSO, ethanol) at controlled temperatures.

- Advanced Analytics : Use X-ray crystallography to identify polymorphs and DSC/TGA to assess thermal stability.

- Surface Chemistry Analysis : Apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption/desorption kinetics on solid surfaces, which may explain solubility variations in heterogeneous systems .

Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated for applications in catalysis or drug discovery?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), H₂O₂, or radical initiators (AIBN) at varying pH levels.

- HPLC-MS Monitoring : Track degradation products and quantify half-lives.

- Computational Predictions : Use software like SPARTAN to simulate bond dissociation energies and identify labile sites (e.g., C-Cl bond cleavage under UV). Correlate experimental data with computational models to design stabilized derivatives .

Methodological Considerations

- Experimental Design : When comparing synthetic or analytical data, adopt a framework that explicitly defines variables (e.g., reaction time, solvent polarity) and controls (e.g., internal standards for spectroscopy) to ensure reproducibility .

- Data Contradiction Analysis : Use multivariate statistics (PCA, ANOVA) to isolate confounding factors. Cross-reference findings with structurally analogous compounds (e.g., 2-chloro-3-hydroxypyridine ) to identify trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.